molecular formula C12H18BrN3 B12101257 1-(5-Bromopyridin-2-yl)-4-propylpiperazine

1-(5-Bromopyridin-2-yl)-4-propylpiperazine

Cat. No.: B12101257
M. Wt: 284.20 g/mol
InChI Key: DAYBJMBSDVBRCJ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-4-propylpiperazine is an organic compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety attached to a piperazine ring, which is further substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-propylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 4-propylpiperazine.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts and Reagents: Common reagents include base catalysts like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-propylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-4-propylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is employed in the study of receptor-ligand interactions and enzyme inhibition.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-propylpiperazine involves its interaction with specific molecular targets such as receptors or enzymes. The bromopyridine moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
  • 5-Bromopyridin-2-yl)methanamine

Uniqueness: 1-(5-Bromopyridin-2-yl)-4-propylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C12H18BrN3

Molecular Weight

284.20 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-4-propylpiperazine

InChI

InChI=1S/C12H18BrN3/c1-2-5-15-6-8-16(9-7-15)12-4-3-11(13)10-14-12/h3-4,10H,2,5-9H2,1H3

InChI Key

DAYBJMBSDVBRCJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=NC=C(C=C2)Br

Origin of Product

United States

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